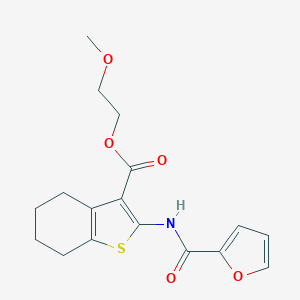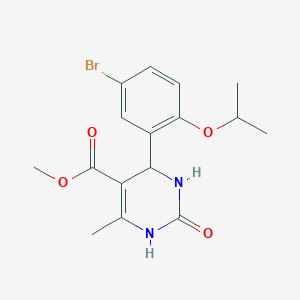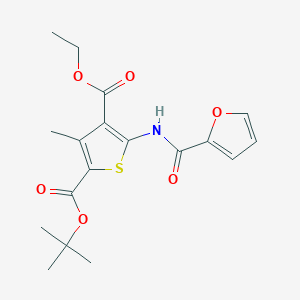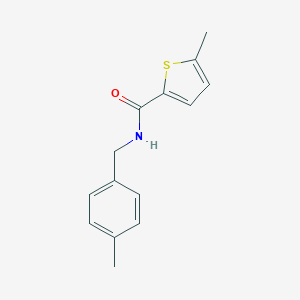![molecular formula C18H15BrN4O3 B446595 N-benzyl-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B446595.png)
N-benzyl-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a brominated nitro-pyrazole moiety, and a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane.
Nitration: The brominated pyrazole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.
Benzylation: The nitro-bromo-pyrazole is then reacted with benzyl chloride in the presence of a base like potassium carbonate to introduce the benzyl group.
Amidation: Finally, the benzylated pyrazole is coupled with 4-aminobenzamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-benzyl-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitro and bromine groups suggests it could be modified to enhance its biological activity, potentially leading to the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities provided by the pyrazole and benzamide groups.
作用机制
The mechanism of action of N-benzyl-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the bromine atom might facilitate binding to specific protein targets through halogen bonding.
相似化合物的比较
Similar Compounds
N-benzyl-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide: Similar structure but with a chlorine atom instead of bromine.
N-benzyl-4-[(4-bromo-3-amino-1H-pyrazol-1-yl)methyl]benzamide: Similar structure but with an amino group instead of a nitro group.
N-benzyl-4-[(4-bromo-3-nitro-1H-imidazol-1-yl)methyl]benzamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
N-benzyl-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the specific combination of functional groups it contains. The presence of both a bromine atom and a nitro group on the pyrazole ring provides distinct reactivity patterns and potential biological activities that are not found in compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C18H15BrN4O3 |
|---|---|
分子量 |
415.2g/mol |
IUPAC 名称 |
N-benzyl-4-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H15BrN4O3/c19-16-12-22(21-17(16)23(25)26)11-14-6-8-15(9-7-14)18(24)20-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,24) |
InChI 键 |
NEFAEVIJECLMCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-(4-chlorophenyl)-2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446513.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2,3-diphenylacrylamide](/img/structure/B446514.png)

![2,2-dibromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methylcyclopropanecarboxamide](/img/structure/B446517.png)
![4-iodo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B446518.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}phenyl)acrylamide](/img/structure/B446520.png)
![Ethyl 5-methyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B446524.png)

methanone](/img/structure/B446527.png)

![3-(3-bromo-4-methoxyphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B446529.png)
![1-{4-[(3,4-dimethylphenoxy)methyl]benzoyl}-4-iodo-1H-pyrazole](/img/structure/B446530.png)

![N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B446535.png)
